tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.3 g/mol . It is a research chemical primarily used in various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which is then reacted with appropriate reagents to introduce the 2-amino-3-hydroxypropyl group .
Industrial Production Methods
it is generally produced in research laboratories for specific scientific purposes rather than on a large industrial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to various biochemical reactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in scientific research, making it a valuable compound for various studies .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-3-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-8(6-13)4-9(12)7-14/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
SWYDKTPYHUZRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(CO)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.